molecular formula C19H19ClN2 B8088779 Desloratadine-3,3,5,5-d4

Desloratadine-3,3,5,5-d4

Cat. No.: B8088779
M. Wt: 314.8 g/mol
InChI Key: JAUOIFJMECXRGI-OSEHSPPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desloratadine-3,3,5,5-d4 is a deuterium-labeled derivative of desloratadine, a second-generation nonsedating antihistamine. Desloratadine is the major active metabolite of loratadine and is known for its high binding affinity for H1 receptors, making it effective in treating allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in this compound is used primarily for research purposes, particularly in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine-3,3,5,5-d4 involves the incorporation of deuterium atoms into the desloratadine molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Desloratadine-3,3,5,5-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of this compound, which are often studied for their pharmacological properties .

Scientific Research Applications

Desloratadine-3,3,5,5-d4 is widely used in scientific research due to its labeled nature, which allows for precise tracking in biological systems. Its applications include:

Comparison with Similar Compounds

Uniqueness of Desloratadine-3,3,5,5-d4: this compound is unique due to its deuterium labeling, which provides distinct advantages in research settings. The deuterium atoms help in tracking the compound in metabolic studies and can influence the pharmacokinetic properties, potentially leading to longer half-life and altered metabolic pathways .

Properties

IUPAC Name

13-chloro-2-(3,3,5,5-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i7D2,8D2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUOIFJMECXRGI-OSEHSPPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CNCC(C1=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)([2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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